methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound with the molecular formula C13H13NO5S2. This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a sulfamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 3-methoxybenzenesulfonamide with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets, enhancing the binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(3-methoxyphenyl)sulfamoyl]furan-2-carboxylate
Uniqueness
Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Biological Activity
Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound notable for its diverse biological activities, which have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H13NO5S2 and features a thiophene ring, a methoxyphenyl group, and a sulfamoyl group. The presence of these functional groups contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzenesulfonamide with thiophene-2-carboxylic acid chloride in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the reaction. This method allows for the controlled formation of the desired product while minimizing side reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
- Hydrophobic Interactions : The thiophene ring can fit into hydrophobic pockets of proteins, enhancing binding affinity and specificity .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For example:
- Cell Line Studies : In vitro assessments have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including non-small cell lung carcinoma (A549) and others. The compound's IC50 values suggest potent activity comparable to established chemotherapeutic agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 1.48 |
Staurosporine | A549 | 1.52 |
Methyl 3-(morpholinomethyl)benzofuran | NCI-H23 | 0.49 |
Mechanistic Insights
The mechanism behind its anticancer effects may involve:
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays .
- Cell Cycle Arrest : The compound may also induce cell cycle arrest, preventing cancer cells from proliferating .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Inhibition of Tumor Growth : A study demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to control groups.
- Synergistic Effects : When combined with other chemotherapeutics, this compound has shown enhanced efficacy, suggesting potential for combination therapy strategies.
Properties
IUPAC Name |
methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-18-10-5-3-4-9(8-10)14-21(16,17)11-6-7-20-12(11)13(15)19-2/h3-8,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAXIUYBXPEYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.